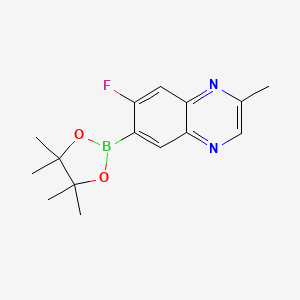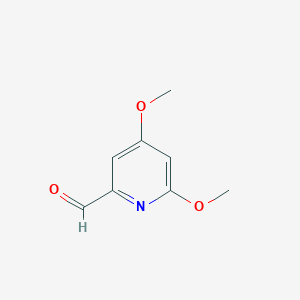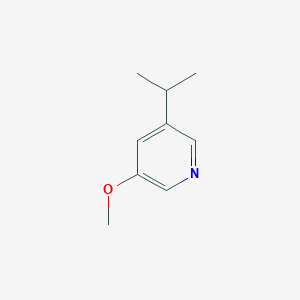![molecular formula C9H8N4O2 B13674308 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of Benzodioxole and Triazole: The final step involves the coupling of the benzodioxole moiety with the triazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
化学反応の分析
Types of Reactions
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
The mechanism of action of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(benzo[1,3]dioxol-5-yl)-propionic acid
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is unique due to its specific combination of a benzodioxole moiety with a triazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-8(12-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H3,10,11,12,13) |
InChIキー |
XSVLXKDGTOHCKO-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
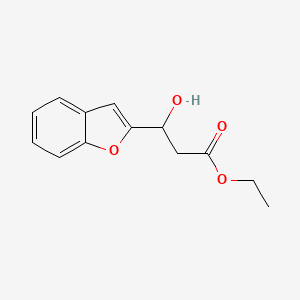
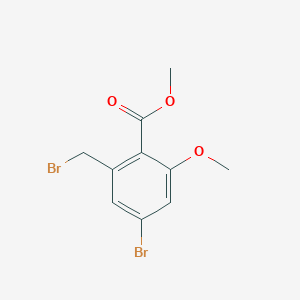
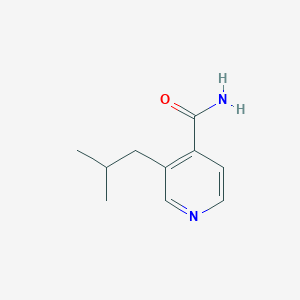
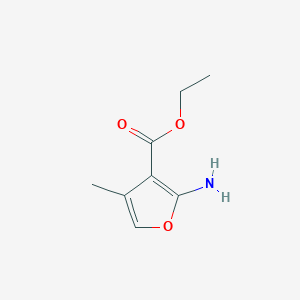
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
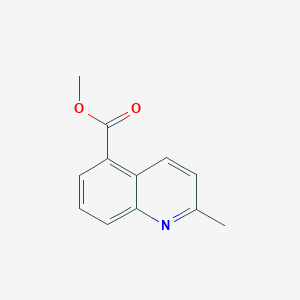
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
